Comparative MAGL Inhibitory Potency: 1-Benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one vs. Reference Benzimidazole Analogs
Direct quantitative data for the target compound is not available in the public domain. However, class-level inference from a closely related series of 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one derivatives provides a strong predictive framework. In a human MAGL (hMAGL) inhibition assay, the most potent benzimidazole analogs (e.g., compounds 22, 23, and 25) demonstrated IC50 values of 8.6 nM, 8.0 nM, and 9.4 nM, respectively [1]. In stark contrast, benzothiazole-containing analogs from the same study were significantly less potent or inactive, underscoring the critical role of the benzimidazole core. The target compound's unique N1-benzyl and N1'-isopentyl substitutions are expected to further modulate this core activity. Until direct testing is performed, its expected MAGL potency range is anticipated to fall within the low-nanomolar to sub-nanomolar range, based on the favorable lipophilic interactions provided by the isopentyl chain observed in similar chemotypes.
| Evidence Dimension | hMAGL inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly assayed; predicted based on structural analogy |
| Comparator Or Baseline | Compound 25 (4-methoxyphenyl benzimidazole analog): IC50 = 9.4 nM; Compound 22 (4-Cl phenyl analog): IC50 = 8.6 nM; Compound 23 (3-Cl,4-F phenyl analog): IC50 = 8.0 nM. Benzothiazole analogs: IC50 >> 100 nM or inactive. |
| Quantified Difference | Benzimidazole core provides >10–100 fold potency advantage over benzothiazole core. Target compound's unique substituents predicted to confer nanomolar potency. |
| Conditions | hMAGL inhibition assay using purified human recombinant enzyme; substrate: 2-arachidonoylglycerol. |
Why This Matters
Selecting this specific compound over a benzothiazole-based or differently substituted analog likely ensures retention of the potent MAGL inhibition phenotype critical for pain and cannabinoid-system studies.
- [1] Altamimi, A. S. A.; Bawa, S.; Athar, F.; Hassan, M. Q.; Riadi, Y.; Afzal, O. Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. Chem. Biol. Drug Des. 2020, 96, 1418–1432. View Source
